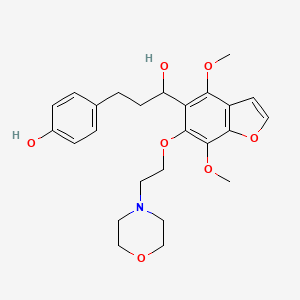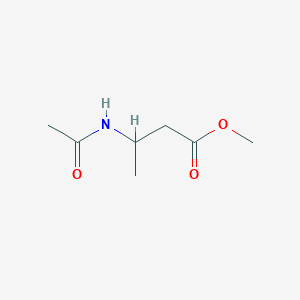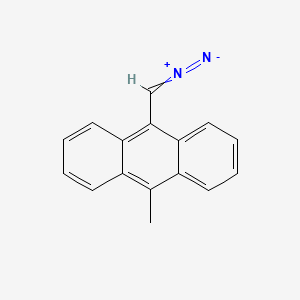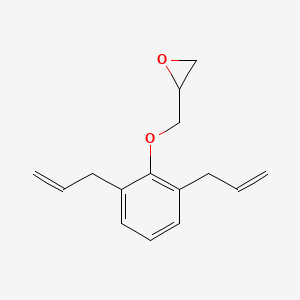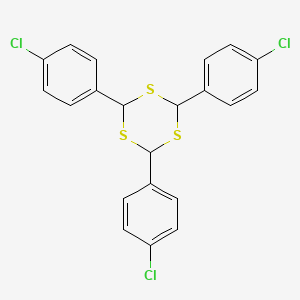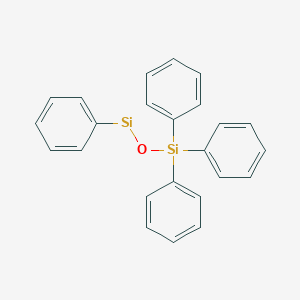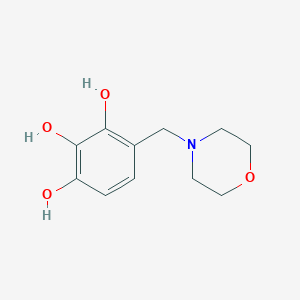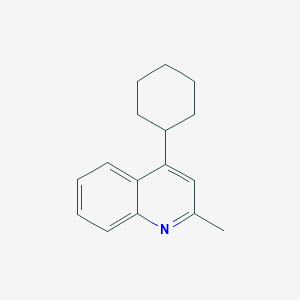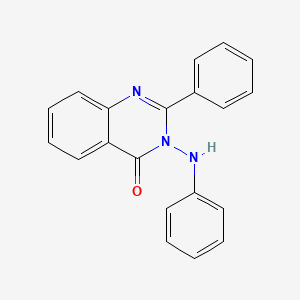
4(3H)-Quinazolinone, 2-phenyl-3-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.
Mécanisme D'action
The mechanism of action of 2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-4(3H)-quinazolinone
- 3-Phenyl-4(3H)-quinazolinone
- 2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its phenylamino group enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets.
Propriétés
Numéro CAS |
37895-88-8 |
|---|---|
Formule moléculaire |
C20H15N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-anilino-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c24-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)23(20)22-16-11-5-2-6-12-16/h1-14,22H |
Clé InChI |
JFGSHUOPEXYFBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

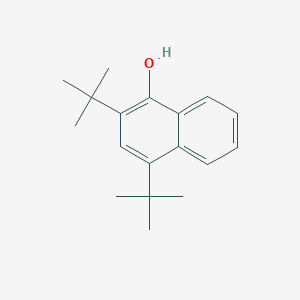
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
